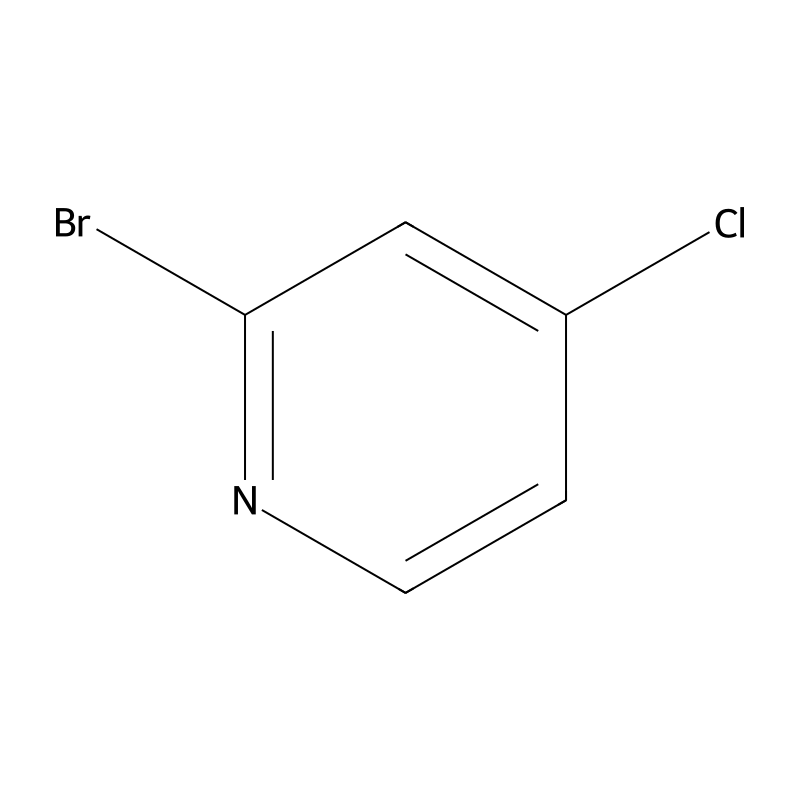

2-Bromo-4-chloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2-Bromo-4-chloropyridine can be used in the agricultural industry to produce fungicides and insecticides . These chemicals help protect crops from various pests and diseases, thereby increasing crop yield and quality.

- This compound can also be used in the pharmaceutical industry to produce antihistamines and antiarrythmics . Antihistamines are drugs that treat allergic rhinitis and other allergies, while antiarrythmics are medications used to suppress abnormal rhythms of the heart.

- In the field of organic chemistry, 2-Bromo-4-chloropyridine can be used as an intermediate in many chemical reactions . It can be used to selectively halogenate the C–H precursors of pyridine C–H ligands .

- 2-Bromo-4-chloropyridine can be used in the synthesis of other compounds. For example, it can be used to produce 2,6-dichloropyridine .

Agricultural Industry

Pharmaceutical Industry

Organic Chemistry

Synthesis of Other Compounds

Life Science Research

- 2-Bromo-4-chloropyridine can be used in a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be applied to a wide variety of unactivated pyridines .

- 2-Bromo-4-chloropyridine can be used to produce commercially available pyrithiones and chlorphenamines .

- 2-Bromo-4-chloropyridine can be used in Suzuki–Miyaura cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .

Phosphonium Salt Installation

Synthesis of Dichloropyridine

Production of Pyrithiones and Chlorphenamines

Suzuki–Miyaura Cross-Coupling

2-Bromo-4-chloropyridine is an organic compound with the molecular formula and a molecular weight of approximately 192.44 g/mol. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and chlorine substituents at the 2 and 4 positions, respectively, contributes to its unique chemical properties and reactivity. It appears as a white to colorless solid or liquid and is soluble in methanol .

Due to the presence of halogens, 2-Bromo-4-chloropyridine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is limited, but it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Future Research Directions

2-Bromo-4-chloropyridine holds promise as a versatile building block for the synthesis of novel functional molecules. Here are some potential areas for future research:

- Development of new synthetic methods for the preparation of 2-Bromo-4-chloropyridine and its derivatives.

- Exploration of its reactivity patterns for the introduction of diverse functional groups.

- Investigation of the potential biological activities of the synthesized molecules derived from 2-Bromo-4-chloropyridine.

- Computational modeling to predict the properties and potential applications of these synthesized molecules.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.

- Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, although the presence of halogens may deactivate the ring towards electrophiles .

Research indicates that 2-Bromo-4-chloropyridine exhibits biological activity that may be relevant in pharmaceutical applications. It has been studied for its potential as an anti-cancer agent and as a biochemical reagent in various assays. Its structural properties allow it to interact with biological targets, although specific mechanisms of action are still under investigation .

Several methods exist for synthesizing 2-Bromo-4-chloropyridine:

- Halogenation of Pyridine Derivatives: Starting from 4-chloropyridine, bromination can be achieved using brominating agents such as bromine or N-bromosuccinimide in an appropriate solvent.

- Cuprous Bromide Method: A more advanced synthesis involves treating 2,6-dihydroxy-4-methoxypyridine with cuprous bromide in acetic acid, which facilitates the introduction of bromine at the desired position on the pyridine ring .

- Direct Halogenation: Direct treatment of pyridine with a mixture of bromine and chlorine under controlled conditions can yield 2-bromo-4-chloropyridine .

2-Bromo-4-chloropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Utilized in laboratories for developing new chemical entities and studying reaction mechanisms.

- Agricultural Chemicals: Potential use in synthesizing agrochemicals due to its reactivity with nucleophiles .

Several compounds share structural similarities with 2-Bromo-4-chloropyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-bromopyridine | C5H3BrClN | Similar halogenation pattern but different reactivity due to position change |

| 3-Bromo-4-chloropyridine | C5H3BrClN | Different substitution pattern affecting biological activity |

| 2-Bromo-5-chloropyridine | C5H3BrClN | Altered position of halogens affects synthesis routes |

The uniqueness of 2-Bromo-4-chloropyridine lies in its specific arrangement of halogens, which influences both its chemical reactivity and biological activity compared to these similar compounds. This specific arrangement can lead to distinct pathways in synthetic chemistry and varied interactions in biological systems .

2-Bromo-4-chloropyridine exhibits characteristic thermal stability patterns consistent with halogenated pyridine derivatives. The compound demonstrates stable behavior under normal storage and handling conditions when maintained at appropriate temperatures [1]. However, thermal decomposition becomes significant at elevated temperatures, following established pathways for halopyridine degradation.

Thermal Stability Profile

The thermal stability profile of 2-Bromo-4-chloropyridine reveals a multi-stage decomposition process. Under standard atmospheric pressure, the compound remains thermally stable up to approximately 110°C, beyond which thermal decomposition pathways become kinetically favored [2] [3]. The initial decomposition temperature represents the onset of detectable volatile product formation, marking the transition from thermal stability to active degradation.

Comparative studies of halopyridine thermal behavior indicate that the presence of both bromine and chlorine substituents influences the decomposition kinetics [4]. The carbon-bromine bond, being weaker than the carbon-chlorine bond, typically undergoes preferential cleavage during initial thermal stress, consistent with established trends in halogenated aromatic compounds [5].

Decomposition Products and Mechanisms

Thermal decomposition of 2-Bromo-4-chloropyridine follows characteristic pathways observed in related halopyridine systems. The primary decomposition products include hydrogen bromide, hydrogen chloride, nitrogen oxides, and carbon oxides [2] [3] [6]. These products reflect the systematic breakdown of both the halogen substituents and the pyridine ring structure under thermal stress.

The decomposition mechanism likely proceeds through radical-mediated pathways, as demonstrated in related pyridine thermal degradation studies [7]. Initial hydrogen abstraction or halogen radical formation leads to ring-opening reactions, ultimately yielding the observed volatile products. The formation of hydrogen halides (hydrogen bromide and hydrogen chloride) occurs through direct bond cleavage, while nitrogen oxide formation results from oxidative degradation of the pyridine nitrogen center.

Table 1: Thermal Decomposition Profile of 2-Bromo-4-chloropyridine

| Temperature Range | Observation/Process | Key Products |

|---|---|---|

| Storage: -20°C | Recommended storage temperature [1] [6] | Stable compound |

| Melting: <30°C | Phase transition [8] [1] | Liquid formation |

| Decomposition: >110°C | Thermal decomposition onset [2] [3] | HBr, HCl, NOx |

| Flash Point: >110°C | Ignition potential [2] [6] | Combustion products |

Kinetic Considerations

The kinetic parameters for 2-Bromo-4-chloropyridine thermal decomposition reflect the influence of halogen substituents on activation energies. While specific kinetic data for this compound are limited, comparative analysis with related halopyridines suggests first-order decomposition kinetics at elevated temperatures, consistent with unimolecular elimination processes [9].

The activation energy for thermal decomposition likely varies depending on the specific pathway. Carbon-bromine bond cleavage typically exhibits lower activation energies compared to carbon-chlorine bond breaking, suggesting preferential bromine elimination during initial decomposition stages [5]. This selectivity has implications for controlled thermal processing and stability assessment under various temperature conditions.

Solubility Profiling in Polar and Nonpolar Solvents

The solubility characteristics of 2-Bromo-4-chloropyridine reflect the combined influence of halogen substituents and the pyridine ring system on intermolecular interactions. The compound exhibits pronounced solubility differences across various solvent systems, with clear distinctions between polar and nonpolar media.

Polar Solvent Solubility

2-Bromo-4-chloropyridine demonstrates excellent solubility in methanol, representing the primary polar protic solvent for dissolution applications [8] [10] [11]. This solubility pattern reflects favorable interactions between the pyridine nitrogen center and the hydroxyl functionality of methanol through hydrogen bonding mechanisms.

The compound shows significant solubility in dimethyl sulfoxide, with recommended stock solution concentrations of 10 millimolar for research applications . Enhanced dissolution can be achieved through mild heating to 37°C, indicating moderate temperature-dependent solubility enhancement in polar aprotic media.

Water solubility remains limited, with the compound classified as "not miscible or difficult to mix in water" [13]. This behavior is characteristic of halogenated pyridines, where hydrophobic halogen substituents reduce aqueous solubility despite the polar pyridine nitrogen center.

Organic Solvent Compatibility

2-Bromo-4-chloropyridine exhibits broad solubility in organic solvents, including ethyl acetate, acetonitrile, and related organic media . This compatibility makes the compound suitable for diverse synthetic applications and extraction procedures.

Acetonitrile provides moderate solubility for the compound, representing a useful polar aprotic solvent option for reactions requiring controlled polarity environments . The moderate solubility allows for concentration optimization in synthetic applications while maintaining adequate dissolution for reaction kinetics.

Table 2: Solubility Profile of 2-Bromo-4-chloropyridine

| Solvent Type | Solubility | Temperature Dependence | Applications |

|---|---|---|---|

| Methanol | High [8] [10] [11] | Standard conditions | Primary dissolution medium |

| DMSO | High | Enhanced at 37°C | Stock solutions (10 mM) |

| Ethyl acetate | Good | Standard conditions | Extraction applications |

| Acetonitrile | Moderate | Standard conditions | Synthetic reactions |

| Water | Poor [13] | Limited enhancement | Not recommended |

| Nonpolar solvents | Low | Standard conditions | Limited applications |

Partition Coefficient and Lipophilicity

The estimated logarithmic partition coefficient (LogP) ranges from 2.8 to 3.2 [15] , indicating moderate lipophilicity characteristics. This value suggests favorable partitioning into organic phases during extraction procedures while maintaining sufficient polarity for interaction with polar reaction centers.

The partition coefficient value places 2-Bromo-4-chloropyridine in an intermediate lipophilicity range, suitable for applications requiring balanced solubility properties. This characteristic proves valuable in pharmaceutical intermediate synthesis, where controlled partition behavior facilitates purification and isolation procedures.

Solvent Selection Guidelines

For synthetic applications, methanol represents the optimal polar protic solvent due to excellent solubility and chemical compatibility. Dimethyl sulfoxide serves as the preferred polar aprotic option, particularly for reactions requiring enhanced nucleophilicity or controlled reaction environments.

Ethyl acetate provides excellent extraction capabilities for work-up procedures, offering good solubility combined with favorable volatility for solvent removal. The compound's limited water solubility necessitates organic extraction protocols for aqueous reaction mixtures.

Tautomerism and pH-Dependent Structural Variations

2-Bromo-4-chloropyridine exhibits minimal tautomeric behavior under standard conditions due to the aromatic stabilization of the pyridine ring system. However, the compound demonstrates significant pH-dependent protonation behavior that influences its chemical properties and reactivity patterns.

Protonation Equilibria

The predicted pKa value of 0.12 ± 0.10 [8] indicates that 2-Bromo-4-chloropyridine behaves as a very weak base under aqueous conditions. This value reflects the strong electron-withdrawing effects of both bromine and chlorine substituents, which significantly reduce the electron density at the pyridine nitrogen center.

At physiological pH (approximately 7.4), the compound exists predominantly in its neutral, unprotonated form. This behavior contrasts with unsubstituted pyridine, which has a pKa of approximately 5.2 [17] [18]. The dramatic reduction in basicity results from the combined inductive effects of the halogen substituents.

Under strongly acidic conditions (pH < 1), protonation of the pyridine nitrogen becomes thermodynamically favored, generating the corresponding pyridinium cation. This protonated species exhibits enhanced water solubility and altered reactivity patterns compared to the neutral compound.

Electronic Effects of Halogen Substitution

The electron-withdrawing nature of both bromine and chlorine substituents creates significant electronic perturbations within the pyridine ring system [19]. These effects manifest as reduced electron density at the nitrogen center, explaining the observed low pKa value and weak basicity.

Computational studies of halogenated pyridines indicate that substitution patterns significantly influence electronic properties [20]. The 2,4-disubstitution pattern in 2-Bromo-4-chloropyridine creates an asymmetric electronic environment that affects both protonation behavior and chemical reactivity.

Table 3: pH-Dependent Behavior of 2-Bromo-4-chloropyridine

| pH Range | Predominant Species | Characteristics | Solubility Behavior |

|---|---|---|---|

| < 1.0 | Protonated (pyridinium) | Enhanced water solubility | Increased aqueous phase |

| 1.0 - 7.0 | Mixed equilibrium | pH-dependent distribution | Variable partitioning |

| > 7.0 | Neutral pyridine | Weak base character | Organic phase preference |

| > 12.0 | Neutral pyridine | Stable neutral form | Limited aqueous solubility |

Structural Implications

The absence of significant tautomeric equilibria in 2-Bromo-4-chloropyridine results from the aromatic stabilization energy of the pyridine ring system. Unlike compounds with active methylene groups or enolizable positions, this compound maintains a fixed electronic structure under normal conditions.

Halogen substitution creates localized electronic perturbations without generating alternative tautomeric forms. The electron-withdrawing effects of bromine and chlorine substituents stabilize the aromatic ring system while reducing nucleophilicity at potential reaction sites.

Implications for Chemical Reactivity

The pH-dependent protonation behavior directly influences chemical reactivity patterns. Under acidic conditions, the protonated pyridinium form exhibits enhanced electrophilicity, facilitating nucleophilic attack at positions ortho and para to the nitrogen center.

Under neutral and basic conditions, the compound maintains its neutral pyridine character, enabling participation in electrophilic aromatic substitution reactions and metal coordination chemistry. The halogen substituents serve as excellent leaving groups for nucleophilic displacement reactions, particularly under appropriate reaction conditions.

The absence of tautomeric equilibria simplifies reaction mechanism prediction, as the compound maintains consistent electronic properties across normal pH ranges. This characteristic proves advantageous in synthetic applications requiring predictable reactivity patterns and minimal side product formation.

XLogP3

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant